molecular formula C11H12N2O2S B14733108 3-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one CAS No. 5596-28-1

3-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B14733108
CAS No.: 5596-28-1
M. Wt: 236.29 g/mol
InChI Key: SRVZQJXKEZBDMI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one is an organic compound that belongs to the class of heterocyclic compounds It features a diazinane ring with a methoxyphenyl group and a sulfanylidene group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves multistep reactions. One common method includes the reaction of 4-methoxyphenyl hydrazine with carbon disulfide under basic conditions to form the intermediate hydrazinecarbodithioate. This intermediate is then cyclized to form the desired diazinane ring structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific diazinane ring structure combined with the methoxyphenyl and sulfanylidene groups. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

5596-28-1

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C11H12N2O2S/c1-15-9-4-2-8(3-5-9)13-10(14)6-7-12-11(13)16/h2-5H,6-7H2,1H3,(H,12,16)

InChI Key

SRVZQJXKEZBDMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CCNC2=S

Origin of Product

United States

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